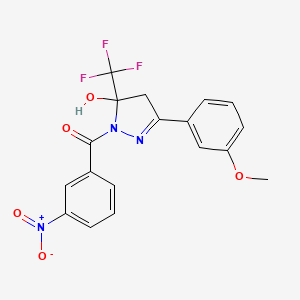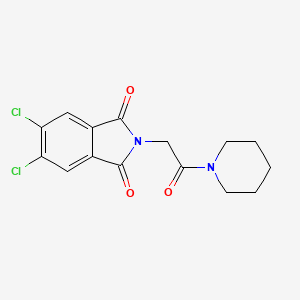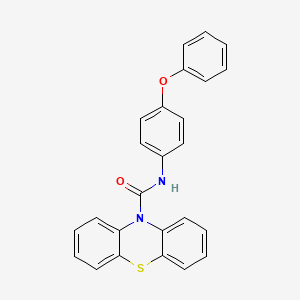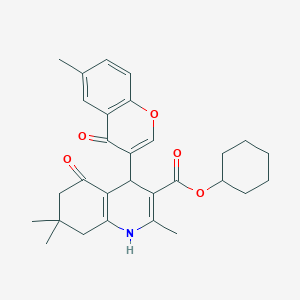![molecular formula C15H20BrNOS B4923911 2-[(3-Bromophenyl)methylsulfanyl]-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B4923911.png)
2-[(3-Bromophenyl)methylsulfanyl]-1-(4-methylpiperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-Bromophenyl)methylsulfanyl]-1-(4-methylpiperidin-1-yl)ethanone is an organic compound that features a bromophenyl group, a methylsulfanyl group, and a piperidinyl ethanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Bromophenyl)methylsulfanyl]-1-(4-methylpiperidin-1-yl)ethanone typically involves the reaction of 3-bromobenzyl chloride with 4-methylpiperidine in the presence of a base, followed by the introduction of a methylsulfanyl group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Bromophenyl)methylsulfanyl]-1-(4-methylpiperidin-1-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(3-Bromophenyl)methylsulfanyl]-1-(4-methylpiperidin-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(3-Bromophenyl)methylsulfanyl]-1-(4-methylpiperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with enzymes or receptors, leading to changes in their activity. The methylsulfanyl group may also play a role in modulating the compound’s biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Bromophenyl)-2-(4-methylpiperidin-1-yl)ethanamine
- 2-(4-Bromophenyl)-2-(4-methylpiperidin-1-yl)ethanone
Uniqueness
2-[(3-Bromophenyl)methylsulfanyl]-1-(4-methylpiperidin-1-yl)ethanone is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this functional group.
Conclusion
This compound is a compound of significant interest in scientific research due to its unique structure and potential applications. Its synthesis, chemical reactions, and mechanism of action are areas of active investigation, and it holds promise for future developments in various fields.
Properties
IUPAC Name |
2-[(3-bromophenyl)methylsulfanyl]-1-(4-methylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNOS/c1-12-5-7-17(8-6-12)15(18)11-19-10-13-3-2-4-14(16)9-13/h2-4,9,12H,5-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKINFSUDVMOXSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSCC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-bromo-2,6-bis(2-chlorophenyl)-8,10-dimethyl-1,3,5,7-tetraoxododecahydro-4,8-ethenopyrrolo[3,4-f]isoindole-9-carboxylate](/img/structure/B4923840.png)
![4-nitro-N-(2-{[(1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]amino}phenyl)benzenesulfonamide](/img/structure/B4923841.png)

![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-methyl-N-phenylacetamide](/img/structure/B4923852.png)
![(5E)-5-[[2-[3-(2,4-dimethylphenoxy)propoxy]-3-methoxyphenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4923861.png)
![4-[2-[2-(2,4-Dimethylphenoxy)ethoxy]ethyl]morpholine](/img/structure/B4923877.png)

![5-[4-(dimethylamino)benzylidene]-1-(4-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4923894.png)
![2-ethyl-3-phenyl-7-(1,3-thiazol-2-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4923900.png)
![N-[2-(4-fluorophenyl)ethyl]-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide](/img/structure/B4923905.png)

![3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2-methyl-1H-indole](/img/structure/B4923922.png)
![3-(benzyloxy)-N-{[(4-bromo-2-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B4923935.png)
